molecular formula C17H12ClFO3 B5717137 3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No. B5717137
M. Wt: 318.7 g/mol
InChI Key: JGFALGPWDPDNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of chromen-2-one derivatives, including those similar to 3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one, often involves multi-step chemical reactions. For instance, the synthesis of 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid, a structurally related compound, has been described in detail, showcasing the complexity and specificity required in such chemical syntheses (Barili, Valenti, Artali, Bombieri, & Da re, 2001).

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is often characterized using techniques like NMR spectroscopy and X-ray crystallography. For instance, the molecular structure of a related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid, was determined using these methods, providing insights into the spatial arrangement of atoms and the molecular conformation (Barili et al., 2001).

Chemical Reactions and Properties

Chromen-2-one derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For example, a study on 7-chloro-4-methyl-6-nitro-2H-chromen-2-one, a related compound, demonstrates its potential in forming highly fluorescent derivatives through nucleophilic substitution reactions (Noe, Kornilios, & Lachmann, 2003).

Physical Properties Analysis

Physical properties such as crystalline structure and density are crucial in understanding chromen-2-one derivatives. For example, 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid exhibits specific crystalline properties, with detailed measurements of unit cell dimensions and density (Barili et al., 2001).

Chemical Properties Analysis

The chemical properties of chromen-2-one derivatives, such as reactivity and potential for forming derivatives, are a key area of interest. Studies like the one on 7-chloro-4-methyl-6-nitro-2H-chromen-2-one provide insights into their reactivity and potential applications in fluorescence analysis (Noe et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzopyran derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

As with any chemical compound, handling “3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one” would require appropriate safety measures. It’s important to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future research directions for this compound could involve exploring its potential biological activity, given the known activities of other benzopyran derivatives. It could also involve studying its reactivity and synthesis in more detail .

properties

IUPAC Name

3-chloro-7-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFO3/c1-10-14-7-6-13(8-15(14)22-17(20)16(10)18)21-9-11-2-4-12(19)5-3-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFALGPWDPDNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

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